8-benzylsulfanyl-7H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
6332-12-3 |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
8-benzylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17-12(16-9)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |
InChI Key |
FLHZFBJOKAZFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Benzylsulfanyl 7h Purin 6 Amine
General Synthetic Routes to Purine (B94841) Derivatives
The synthesis of the purine ring system is a cornerstone of heterocyclic chemistry, with the Traube synthesis being one of the most classical and versatile methods. This approach typically involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit. The general pathway starts with a 4,5-diaminopyrimidine (B145471) which is cyclized with a reagent like formic acid or chlorocarbonic ester to form the imidazole (B134444) ring fused to the pyrimidine core, thus completing the purine structure pharmaguideline.com.
Modern purine synthesis often builds upon this foundation, utilizing pre-functionalized pyrimidines to introduce desired substituents at various positions before the final cyclization to form the purine ring google.com. For instance, methods have been developed to produce 2-, 6-, 8-, and 9-substituted purine compounds from 4,6-dihalo-5-nitro-2-alkyl-pyrimidine compounds, allowing for sequential introduction of different groups google.com. The biological synthesis of purines, known as de novo synthesis, is a complex enzymatic pathway that builds the purine ring onto a ribose-5-phosphate (B1218738) scaffold, starting with the formation of 5-phosphoribosyl-alpha-pyrophosphate (PRPP) news-medical.netmicrobenotes.com. While not a laboratory method for synthesizing a specific compound like 8-benzylsulfanyl-7H-purin-6-amine, it highlights the fundamental biochemical importance of the purine structure.
Approaches for the Introduction of Substituents at the C8 Position of the Purine Nucleus
The C8 position of the purine nucleus is located in the imidazole portion of the fused ring system and possesses unique reactivity, making it a target for various chemical modifications mdpi.com. Several methodologies are available for introducing or exchanging substituents at this position.
One common strategy involves the halogenation of the C8 position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. For example, bromination at the C8 position can be achieved using reagents like N-bromosuccinamide (NBS) nih.gov. Direct C-H activation and functionalization at the C8 position represent a more modern and efficient approach. This can be accomplished through metalation using sterically hindered metal amides (like TMP-bases of Zn, Mg, or Li), which deprotonate the C8 position, making it highly nucleophilic and ready to react with various electrophiles mdpi.comresearchgate.net. This method allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups mdpi.com.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have also proven effective for creating C-C bonds at the C8 position, particularly for introducing aryl groups elsevierpure.com. These reactions typically involve a C8-halogenated purine and a suitable organoboron or organostannane reagent elsevierpure.commdpi.com.
| Method | Description | Key Reagents/Conditions | Reference |
| Halogenation | Introduction of a halogen (Cl, Br, I) at C8, creating a reactive site for further substitution. | N-bromosuccinamide (NBS), C₂Cl₆ | mdpi.comnih.gov |
| Metalation/Deprotonation | Direct deprotonation of C8-H using strong, sterically hindered bases, followed by quenching with an electrophile. | TMP-amide bases (TMPLi, TMPZnCl·LiCl, TMPMgCl·LiCl) | mdpi.comresearchgate.net |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C or C-heteroatom bonds. | Pd catalysts, organometallic reagents (e.g., arylboronic acids) | mdpi.comelsevierpure.com |
| Direct C-H Arylation | Palladium-catalyzed direct coupling of the C8-H bond with aryl halides. | Pd catalyst, Cu(I) cocatalyst, base (e.g., Cs₂CO₃) | mdpi.commdpi.com |
Strategies for Incorporating the Benzylsulfanyl Moiety into Purine Structures
The introduction of a benzylsulfanyl (or benzylthio) group onto a purine ring is typically achieved through nucleophilic substitution. This involves reacting a purine with a suitable leaving group at the desired position with a sulfur nucleophile, such as benzyl (B1604629) mercaptan (benzylthiol) or its corresponding thiolate salt.
For the synthesis of this compound, a common precursor would be an 8-halo-purine derivative, such as 8-bromoadenine. The halogen at the C8 position acts as an excellent leaving group. The reaction proceeds by treating the 8-halopurine with benzyl mercaptan in the presence of a base. The base deprotonates the thiol to form the more nucleophilic benzylthiolate anion, which then displaces the halide from the C8 position of the purine ring.
An alternative route involves the reaction of 6-mercaptopurine (B1684380) with benzyl bromide nih.gov. While this method directly introduces a benzylsulfanyl group, it does so at the C6 position, yielding 6-(benzylthio)purine. To synthesize the target C8-substituted compound, one would need to start with an 8-mercaptopurine derivative or introduce the sulfur functionality at C8 via an 8-halopurine intermediate. A documented synthesis of a related compound, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, involved reacting 2-amino-9H-purine-6-thiol with benzyl bromide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide nih.govresearchgate.net. This illustrates the general principle of S-alkylation to form the benzylsulfanyl linkage.
Regioselective Synthesis of 7H-Purine Derivatives
The alkylation of purines is a critical step in the synthesis of many derivatives, but it often presents a challenge in regioselectivity. Purines have two primary sites for alkylation on the imidazole ring: the N7 and N9 positions. Direct alkylation of purine derivatives with alkyl halides under basic conditions frequently results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer often being the major product acs.orgnih.gov. Achieving regioselective synthesis of 7H-purine derivatives, where the substituent is directed to the N7 position, requires specific strategies.
N7 Regioselective Alkylation Methods for Purine Scaffolds
Achieving N7 regioselectivity often requires kinetic control of the reaction or the use of specific methodologies that favor substitution at this position. One developed method for N7 direct regioselective alkylation involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst acs.orgnih.govnih.gov. This approach allows for the introduction of bulky groups specifically at the N7 position.
Another strategy involves a multi-step synthesis starting from a pre-functionalized pyrimidine. For example, a five-step synthetic strategy starting from 5-amino-4,6-dichloropyrimidine (B16409) has been developed to produce a library of 6,7,8-trisubstituted purines, demonstrating a regiospecific route to N7-substituted products sigmaaldrich.com. The choice of solvent, base, and alkylating agent can also influence the N7/N9 ratio. For instance, microwave-assisted alkylation has been explored, where faster reactions with more reactive alkyl halides tend to favor the N9-alkylpurines, while other conditions can lead to mixtures ub.edu.
Control of Regioisomer Formation in Purine Synthesis
The formation of N7 versus N9 regioisomers is influenced by both steric and electronic factors, and the outcome can be dictated by whether the reaction is under kinetic or thermodynamic control.
Steric Hindrance: The presence of bulky substituents at the C6 position of the purine ring can sterically hinder the N9 position, thereby favoring alkylation at the less hindered N7 position ub.edu.
Kinetic vs. Thermodynamic Control: The N7-alkylated product is often the kinetically favored isomer, meaning it forms faster, while the N9-alkylated product is typically the thermodynamically more stable isomer nih.gov. By carefully selecting reaction conditions such as lower temperatures and specific catalysts, it is possible to isolate the kinetic N7 product. For example, a method was developed to prepare N7 isomers under kinetically controlled conditions and N9 isomers under thermodynamic conditions nih.gov.
Protecting Groups: The strategic use of protecting groups can block one nitrogen atom, directing alkylation to the other.
The differentiation between N7 and N9 isomers is commonly confirmed using NMR spectroscopy, based on the relative chemical shifts of the C5 and C8 carbon atoms. For N7 isomers, the difference between these shifts (Δδ) is significantly larger than for the corresponding N9 isomers acs.org.
Advanced Synthetic Techniques for this compound Analogues
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of complex purine analogues, enabling greater efficiency, diversity, and purity.
Solid-Phase Synthesis: This technique allows for the synthesis of purine derivatives on a solid support, which simplifies purification by allowing excess reagents and by-products to be washed away after each step google.comresearchgate.net. This is particularly useful for creating libraries of compounds for screening purposes. The synthesis of substituted purines from a pyrimidine compound bound to a solid support has been described, demonstrating the feasibility of this approach google.com.
Combinatorial Chemistry: In conjunction with solid-phase synthesis, combinatorial approaches can be used to generate large libraries of purine analogues by systematically varying the substituents at different positions (e.g., C6, N7, C8) google.com. A parallel synthesis approach, where different reagents are used in separate reaction vessels, allows for the simultaneous creation of a spatially separated library of purine compounds google.com.
Transition Metal-Free C-H Cyanation: A direct regioselective C-H cyanation of purines has been developed that does not require a transition metal catalyst. The process involves activation with triflic anhydride (B1165640) followed by nucleophilic cyanation, affording 8-cyanated purine derivatives which can be further manipulated mdpi.com. This highlights a move towards more efficient and sustainable synthetic methods.
Flow Chemistry: While not explicitly found in the search results for this specific compound, flow chemistry is an increasingly important technique for the synthesis of heterocyclic compounds. It offers precise control over reaction parameters like temperature and time, which can improve yields and selectivity, including the control of regioisomer formation.
These advanced techniques provide powerful tools for the synthesis of analogues of this compound, facilitating the exploration of structure-activity relationships and the development of new chemical entities.
Palladium-Catalyzed Coupling Reactions at Purine Positions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For purine derivatives, these reactions allow for precise modifications at various positions of the purine ring.
While direct palladium-catalyzed coupling on the unsubstituted positions of this compound itself is not extensively documented, the reactivity of analogous purine systems provides a strong basis for predicting its behavior in such transformations. The primary sites for these reactions would typically involve prior functionalization of the purine core, for instance, by introducing a halogen atom at the C2 or C6 position (if the amino group at C6 is replaced or modified).
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate. For a derivative of our target molecule, such as 8-benzylsulfanyl-6-chloro-9H-purine, a Suzuki-Miyaura coupling could introduce a variety of aryl or vinyl substituents at the C6 position. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. Studies on 2,6-dihalopurines have demonstrated excellent regioselectivity, where the more reactive halogen participates in the coupling first scispace.com. For instance, 9-benzyl-2,6-dichloropurine reacts selectively at the C6 position with phenylboronic acid scispace.com.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations. A hypothetical 6-halo-8-benzylsulfanylpurine derivative could undergo Sonogashira coupling to yield 6-alkynylpurines. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.org. Copper-free Sonogashira protocols have also been developed and successfully applied to 6-chloropurines and their nucleosides, often in aqueous media researchgate.net.
| Palladium-Catalyzed Reaction | Potential Substrate | Reagent | Potential Product | Typical Catalyst System |
| Suzuki-Miyaura | 8-Benzylsulfanyl-6-chloro-9H-purine | Arylboronic acid | 6-Aryl-8-benzylsulfanyl-9H-purine | Pd(PPh₃)₄, Base |
| Sonogashira | 8-Benzylsulfanyl-6-iodo-9H-purine | Terminal alkyne | 6-Alkynyl-8-benzylsulfanyl-9H-purine | PdCl₂(PPh₃)₂, CuI, Amine |
Nickel-Catalyzed Coupling Reactions for Purine Derivatization
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, particularly for the activation of less reactive C-O and C-Cl bonds.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. While traditionally palladium-catalyzed, nickel-based systems have shown excellent efficacy, especially for the amination of aryl chlorides researchgate.net. A 6-chloro-8-benzylsulfanylpurine derivative could potentially undergo nickel-catalyzed amination to introduce a diverse range of primary or secondary amines at the C6 position. These reactions often utilize a nickel(0) precatalyst with a suitable ligand, such as an N-heterocyclic carbene (NHC) or a phosphine ligand nwnu.edu.cnrsc.orgorgsyn.org.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex wikipedia.org. This reaction is known for its high functional group tolerance. A halogenated 8-benzylsulfanylpurine derivative could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups. Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed for this transformation wikipedia.org. The Negishi coupling has been successfully applied in the synthesis of complex heterocyclic systems, including those related to purines nih.gov.
| Nickel-Catalyzed Reaction | Potential Substrate | Reagent | Potential Product | Typical Catalyst System |
| Buchwald-Hartwig Amination | 8-Benzylsulfanyl-6-chloro-9H-purine | Primary/Secondary Amine | N-Substituted-8-benzylsulfanyl-9H-purin-6-amine | Ni(0) precatalyst, Ligand, Base |
| Negishi Coupling | 8-Benzylsulfanyl-6-bromo-9H-purine | Organozinc reagent | 6-Substituted-8-benzylsulfanyl-9H-purine | Ni(PPh₃)₄ or Ni(acac)₂ |
Copper-Mediated N-Arylation at Purine Nitrogen Atoms
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and still highly relevant method for forming C-N bonds, particularly for the arylation of heterocycles wikipedia.org. The purine ring of this compound possesses several nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6) that could potentially undergo N-arylation. The regioselectivity of this reaction is often influenced by steric and electronic factors, as well as the reaction conditions.
The N-arylation of purines with arylboronic acids, a variant known as the Chan-Lam coupling, can also be mediated by copper salts, often with high regioselectivity towards the N9 position nih.gov. However, N7- and even N1-arylation have been observed in purine nucleosides under specific conditions nih.gov. For this compound, N-arylation would likely occur at one of the imidazole nitrogen atoms (N7 or N9). The reaction typically employs a copper(I) or copper(II) salt, a base, and sometimes a ligand to facilitate the coupling.
| Copper-Mediated Reaction | Potential Substrate | Reagent | Potential Product | Typical Catalyst System |
| Ullmann Condensation | This compound | Aryl halide | 9-Aryl-8-benzylsulfanyl-7H-purin-6-amine or 7-Aryl-8-benzylsulfanyl-7H-purin-6-amine | CuI, Base, Ligand |
| Chan-Lam Coupling | This compound | Arylboronic acid | 9-Aryl-8-benzylsulfanyl-7H-purin-6-amine or 7-Aryl-8-benzylsulfanyl-7H-purin-6-amine | Cu(OAc)₂, Base |
Post-Synthetic Modifications and Derivatization of this compound Analogues
Beyond the catalytic modifications of the purine core, the existing functional groups of this compound and its analogues offer numerous opportunities for post-synthetic modifications and derivatization.
The exocyclic 6-amino group is a primary site for such modifications. It can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation can be used to introduce a wide variety of functional groups and to modulate the electronic properties and biological activity of the molecule.
Alkylation of the purine ring is another important derivatization strategy. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the ratio depending on the alkylating agent, the substrate, and the reaction conditions wikipedia.orgnih.gov. For 6-substituted purines, regioselective N7-alkylation can be achieved under specific conditions, for example, using a silylation-alkylation protocol nih.gov. The N6-amino group can also be alkylated, though this may require more forcing conditions or specific protecting group strategies.
Furthermore, the benzyl group of the 8-benzylsulfanyl moiety could potentially be cleaved under reductive conditions to yield the corresponding 8-mercaptopurine derivative. This free thiol group would then be available for a new set of modifications, such as alkylation with different electrophiles or oxidation to a disulfide.
| Modification Type | Reactive Site | Reagent | Potential Product |
| Acylation | 6-Amino group | Acyl chloride/anhydride | N⁶-Acyl-8-benzylsulfanyl-7H-purine |
| Alkylation | Purine Nitrogens (N7/N9) | Alkyl halide | 7- or 9-Alkyl-8-benzylsulfanyl-7H-purin-6-amine |
| Debenzylation | 8-Benzylsulfanyl group | Reducing agent | 8-Mercapto-7H-purin-6-amine |
Structure Activity Relationship Sar and Rational Design Principles
Influence of the Benzylsulfanyl Moiety on Biological Activity
The benzylsulfanyl group at the C8 position is a critical determinant of the molecule's biological profile. This moiety, consisting of a benzyl (B1604629) group linked through a sulfur atom, contributes to the compound's activity through several key interactions. Its significance is best understood by analyzing its physicochemical properties and comparing it with analogs.
Hydrophobicity and Van der Waals Interactions: The benzyl ring is inherently hydrophobic, facilitating entry into and interaction with hydrophobic pockets within target proteins, such as enzymes or receptors. The flexibility of the thioether linkage allows the benzyl group to adopt various conformations, optimizing van der Waals contacts with the protein surface.
π-π Stacking: The aromatic nature of the benzyl ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the target's active site.
Hydrogen Bonding: While the sulfur atom is a weak hydrogen bond acceptor, its presence influences the electronic properties of the purine (B94841) ring. Furthermore, substituents on the benzyl ring can introduce hydrogen bond donors or acceptors, further modulating target affinity.
Studies on related heterocyclic scaffolds, such as benzylsulfanyl imidazoles, have shown that the benzylsulfanyl group is crucial for activities like the inhibition of cytokine release. In these analogs, the nature and position of substituents on the phenyl ring dictate the potency and selectivity of the compounds nih.gov. For instance, electron-donating groups at the meta-position and less bulky groups at the ortho-position were found to enhance activity, suggesting a specific spatial and electronic requirement within the target's binding site nih.gov. These principles are likely transferable to the 8-benzylsulfanyl-purine scaffold.
Table 1: Postulated Influence of Benzylsulfanyl Moiety Modifications on Biological Activity
| Modification to Benzylsulfanyl Group | Expected Physicochemical Change | Probable Impact on Activity |
|---|---|---|
| Removal of Benzyl Group (e.g., 8-sulfanyl) | Decreased lipophilicity; loss of π-stacking | Likely reduction in potency due to loss of key interactions |
| Substitution on Benzyl Ring (e.g., -Cl, -OCH3) | Altered electronics and steric profile | Modulation of potency and selectivity |
| Replacement of Sulfur with Oxygen or Nitrogen | Change in bond angle, length, and H-bonding | Significant change in binding mode and activity |
Impact of Purine Ring Substitution Pattern on Biological Profiles
The purine ring is a bicyclic aromatic heterocycle rich in nitrogen atoms, making it an excellent scaffold for forming multiple hydrogen bonds with biological targets. It mimics endogenous purines like adenine (B156593) and guanine, allowing it to function as an antimetabolite or an inhibitor of purine-dependent enzymes. The substitution pattern at various positions on this ring is pivotal in defining the biological profile of the resulting compounds.
C6-Amine: The 6-amine group is a key feature, acting as a crucial hydrogen bond donor and acceptor, similar to the endogenous nucleobase adenine. Modifications at this position, such as alkylation or replacement, would fundamentally alter its recognition by target proteins.
C2 Position: This position is often a site for introducing further substituents to enhance selectivity or potency. Introducing small groups like amino or halogen atoms can modulate the electronic distribution of the purine ring and provide additional interaction points. In many purine-based inhibitors, C2 substitution is a common strategy to improve kinase selectivity.
C8 Position: In the parent compound, this position is occupied by the benzylsulfanyl moiety. The activity of related purine analogues often shows high sensitivity to the nature of the C8-substituent.
N7 and N9 Positions: These nitrogen atoms are involved in the purine's aromatic system and can act as hydrogen bond acceptors. Alkylation at the N9 position is a common strategy in medicinal chemistry to improve cell permeability and metabolic stability, as seen in many nucleoside analogs. The specific tautomer (7H vs. 9H) can also influence binding affinity. For instance, structure-activity relationships of 2-amino-6-(2-furanyl) purine derivatives identified substitutions at the N9-position as a key determinant for achieving high affinity and selectivity as A2A adenosine (B11128) receptor antagonists nih.gov.
A study on 6,8,9-trisubstituted purine analogues demonstrated that simultaneous modification at these positions could lead to potent cytotoxic activity against human cancer cells, with some analogues surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine nih.gov. This highlights the synergistic effect of substitutions around the purine core.
Role of Substituents on Selectivity and Potency against Specific Targets
For example, in the context of protein kinase inhibition, the purine scaffold can act as an ATP-competitive inhibitor by occupying the adenine-binding pocket. Selectivity among different kinases is often achieved by extending substituents from the core scaffold into adjacent, less-conserved regions of the active site. A substituent on the benzyl ring could, for instance, form a specific interaction with a residue present in one kinase but not another.
Similarly, potency is directly correlated with the binding affinity, which is a sum of all intermolecular interactions. A quantitative structure-activity relationship (QSAR) study on benzylsulfanyl imidazoles showed that potency could be correlated with specific physicochemical parameters of the substituents, such as their electronic effects (Hammett constants) and hydrophobicity (logP) nih.gov.
Table 2: Hypothetical SAR for Substituents on Selectivity and Potency
| Target | Favorable Substituent at C2 | Favorable Substituent on Benzyl Ring | Rationale for Selectivity/Potency |
|---|---|---|---|
| Kinase A | Small, polar (e.g., -NH2) | 4-methoxy (H-bond acceptor) | Exploits polar pocket near C2 and H-bonds with a specific residue. |
| Kinase B | Bulky, hydrophobic | 3-chloro (electronic effect) | Occupies a larger hydrophobic pocket and enhances binding through halogen bond. |
Significance of Regioisomerism and Stereochemistry on Bioactivity
The precise spatial arrangement of atoms and functional groups is paramount for effective drug-target interactions. Both regioisomerism and stereochemistry play critical roles in determining the bioactivity of purine derivatives.
Regioisomerism: This refers to compounds with the same molecular formula but different positions of substituents. For example, a regioisomer of the title compound would be 6-benzylsulfanyl-7H-purin-8-amine. The interchange of the amine and benzylsulfanyl groups between the C6 and C8 positions would drastically alter the molecule's shape and the orientation of its hydrogen-bonding and hydrophobic groups. A crystal structure analysis of a related regioisomer, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, reveals a specific three-dimensional conformation where the phenyl rings are oriented at significant dihedral angles to the purine core nih.govresearchgate.net. It is expected that the 8-benzylsulfanyl isomer would present its functional groups in a completely different spatial orientation, leading to a distinct biological activity profile and target preference.
Stereochemistry: While 8-benzylsulfanyl-7H-purin-6-amine itself is achiral, the introduction of substituents can create stereocenters. For instance, adding a chiral side chain at the N9 position or a chiral center within the benzylsulfanyl moiety (e.g., an α-methylbenzyl group) would result in enantiomers. Biological systems are chiral, and it is well-established that different enantiomers of a drug can have vastly different potencies, metabolic fates, and toxicities. One enantiomer may fit perfectly into a target's binding site, while the other may fit poorly or not at all.
Identification of Privileged Structures for Drug Discovery Applications
The term "privileged structure" refers to a molecular scaffold that is capable of providing potent and selective ligands for multiple, unrelated biological targets through modification of its peripheral functional groups mdpi.comnih.gov. These scaffolds are considered valuable starting points in drug discovery because they appear to possess the ideal geometry and functionality to interact with a variety of protein families.
The purine ring is widely regarded as one of the most important privileged scaffolds in nature and medicinal chemistry nih.gov. It is the core of endogenous signaling molecules (ATP, adenosine, guanosine), cofactors (NAD, FAD), and the building blocks of nucleic acids. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a versatile binder.
The this compound scaffold can be viewed as a decorated version of this purine privileged structure. It combines the proven biological relevance of the purine core with the modulatory potential of the C8-benzylsulfanyl and C6-amine groups. This combination allows for the generation of focused libraries of compounds that can be screened against diverse targets, from kinases and G-protein coupled receptors (GPCRs) to other enzymes, in the search for new therapeutic agents researchgate.net.
Correlation of Structural Features with Specific Pharmacological Effects
The specific pharmacological effects of this compound and its analogs are a direct consequence of the interplay between their structural features and the molecular characteristics of their biological targets.
Anticancer Effects: The purine scaffold is a classic antimetabolite framework. By mimicking endogenous purines, derivatives can disrupt nucleic acid synthesis and cellular metabolism, leading to cytotoxic effects in rapidly dividing cancer cells nih.gov. The benzylsulfanyl group can enhance this activity by improving cell penetration or by providing additional interactions with the target enzyme, such as ribonucleotide reductase or a protein kinase involved in cell proliferation.
Anti-inflammatory Effects: Inflammation is often mediated by signaling pathways involving protein kinases and purinergic receptors nih.gov. The ability of benzylsulfanyl imidazoles to inhibit the release of inflammatory cytokines like TNF-α suggests that the 8-benzylsulfanyl-purine scaffold could exhibit anti-inflammatory activity through similar mechanisms, potentially by inhibiting key kinases in inflammatory pathways nih.gov.
Receptor Antagonism/Agonism: The structural similarity of the 6-aminopurine core to adenosine makes it a prime candidate for interacting with adenosine receptors (A1, A2A, A2B, A3) nih.gov. The substituents at the C2, C8, and N9 positions are known to be crucial for determining affinity and selectivity for these receptor subtypes. The bulky 8-benzylsulfanyl group would likely confer antagonist properties by preventing the receptor from adopting its active conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
